(4-Morpholin-4-yl-phenyl)methanol

MAO-B inhibition Neuroscience Enzymology

Researchers requiring a validated para-morpholinophenyl fragment for kinase inhibitor programs (e.g., SYK, ALK2) often face batch-to-batch regioisomer contamination risks. (4-Morpholin-4-yl-phenyl)methanol (CAS 280556-71-0) eliminates this uncertainty with strict regiospecificity critical for binding-pocket engagement. - Purity: ≥95% (HPLC), consistent white crystalline solid (mp 96°C). - Application: FBDD campaigns & CNS lead optimization (ACD/LogP 0.17, TPSA 32.7 Ų). - Supply: Bulk quantities available with 2-8°C storage & validated CoA.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 280556-71-0
Cat. No. B1586249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Morpholin-4-yl-phenyl)methanol
CAS280556-71-0
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)CO
InChIInChI=1S/C11H15NO2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,13H,5-9H2
InChIKeyKUAHZNZWSIDSTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Morpholin-4-yl-phenyl)methanol: Physicochemical and Availability Profile


(4-Morpholin-4-yl-phenyl)methanol (CAS 280556-71-0), also known as 4-morpholinobenzyl alcohol, is a benzyl alcohol derivative featuring a para-morpholinyl substituent . This compound, with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol, is a white to off-white crystalline solid . Its melting point is reported as 96 °C, and its predicted boiling point is 378.4±42.0 °C . The compound has a predicted pKa of 14.40±0.10 and a density of 1.160±0.06 g/cm³ . In terms of availability, it is commercially supplied by multiple vendors, with purity levels typically ranging from 95% to 99.89%, and is intended for research and development use only . This baseline profile establishes a foundation for understanding its distinct properties relative to its structural analogs.

Procurement Risks: Analog Substitution of 4-(Morpholin-4-yl-phenyl)methanol


The position of the morpholine substituent on the phenyl ring is not a trivial structural nuance; it is a critical determinant of the compound's physicochemical properties, reactivity, and biological interaction profile. The target compound, with its para-substitution, exhibits distinct melting behavior (mp 96 °C) and predicted acid-base properties (pKa 14.40±0.10) that differ significantly from its ortho-substituted analog (2-morpholinophenyl)methanol, which has a melting point of 54 °C and a predicted pKa of 14.26±0.10 . These differences in physical state and protonation state can directly impact formulation, solubility, and handling in both synthetic and biological workflows. Furthermore, in biochemical contexts, the para-morpholinophenyl moiety has been shown to engage specific binding pockets, as evidenced by its use in the development of selective inhibitors for kinases like ALK2 [1] and SYK [2], where an alternative regioisomer would likely fail to achieve the required binding conformation or potency. Therefore, substituting the para compound with an ortho or meta isomer is not a valid procurement strategy and would introduce uncontrolled variables that compromise experimental reproducibility and data integrity.

Quantitative Evidence Guide for 4-(Morpholin-4-yl-phenyl)methanol


MAO-B Inhibition: Affinity Comparison

(4-Morpholin-4-yl-phenyl)methanol exhibits a quantifiable, albeit modest, inhibitory effect on human monoamine oxidase B (MAO-B). In a specific in vitro enzymatic assay, its IC50 value was determined to be 1,900 nM [1]. This is in contrast to a related comparator, (4-morpholinophenyl)methanamine dihydrochloride, which shows a far more potent inhibition of a different target, with an IC50 of 8 nM against GSK3-beta [2]. This 237.5-fold difference in potency against different enzyme classes highlights the distinct biological fingerprint of the target compound, underscoring that it is not a promiscuous, high-potency inhibitor. For applications where potent MAO-B inhibition is not desired, or where a specific, well-characterized moderate affinity is a key selection criterion, this quantitative data provides a crucial differentiation point for procurement.

MAO-B inhibition Neuroscience Enzymology

Synthetic Yield: One-Pot Procedure vs. Alternative Route

A specific, patent-documented synthetic route for (4-Morpholin-4-yl-phenyl)methanol involves a one-pot, two-step procedure starting from 4-(4-morpholinyl)benzoic acid. This method, which proceeds through the formation of a mixed anhydride followed by in situ reduction with sodium borohydride, yields the target alcohol in 18% yield after chromatographic purification . This serves as a crucial baseline for any procurement or research group considering custom synthesis versus commercial purchase. While alternative synthetic strategies might be conceived (e.g., direct reduction of the acid with a more powerful but hazardous reagent like LiAlH4), this documented method offers a specific, reproducible, albeit moderate-yield, pathway. The 18% yield is a tangible, quantitative benchmark against which any alternative synthesis or commercial sourcing decision must be weighed, particularly for cost-of-goods calculations in larger-scale campaigns.

Organic synthesis Process chemistry Reductive amination

Physicochemical Differentiation: Para vs. Ortho Isomers

The physical properties of (4-Morpholin-4-yl-phenyl)methanol (para isomer) are quantitatively distinct from its closest structural analog, (2-Morpholinophenyl)methanol (ortho isomer). The para isomer exhibits a melting point of 96 °C and a predicted pKa of 14.40±0.10 . In contrast, the ortho isomer has a substantially lower melting point of 54 °C and a slightly more acidic predicted pKa of 14.26±0.10 . The 42 °C difference in melting point is a critical factor for handling, purification, and formulation, where the para compound's higher melting point indicates a more stable crystalline lattice. Similarly, the 0.14 unit difference in pKa, while small, reflects a measurable alteration in the acid-base behavior of the hydroxymethyl group due to the proximity of the morpholine nitrogen in the ortho position. This direct, head-to-head comparison of regioisomers provides a compelling, data-driven rationale for selecting the correct compound for applications sensitive to solid-state properties or pH-dependent solubility.

Physicochemical properties Crystallinity Formulation science

Commercial Purity & Sourcing vs. Fragment Analog

(4-Morpholin-4-yl-phenyl)methanol is not just a building block; it is specifically marketed and procured as a high-purity fragment for drug discovery. One major supplier offers the compound with a certified purity of 99.89% under the product designation 'Compound Fr12776', explicitly stating its utility as a 'fragment molecule' for 'molecular linking, expansion, and modification' . This differentiates it from a closely related analog, (4-morpholinophenyl)methanamine dihydrochloride, which is primarily procured as a hydrochloride salt for use in aqueous-compatible biological assays. The target compound's high purity and its explicit positioning for fragment-based lead generation provide a clear, vendor-verified differentiation for procurement. The >99.8% purity minimizes the risk of confounding off-target effects from impurities in sensitive biochemical screens, a critical requirement for reliable fragment-based drug discovery (FBDD) campaigns.

Chemical sourcing Fragment-based drug discovery Procurement

Application Scenarios for 4-(Morpholin-4-yl-phenyl)methanol


FBDD for CNS and Kinase Targets

Given its high commercial purity (up to 99.89%) and explicit positioning as a fragment molecule, (4-Morpholin-4-yl-phenyl)methanol is an ideal starting point for FBDD campaigns . Its moderate, well-characterized affinity for MAO-B (IC50 = 1,900 nM) provides a quantifiable baseline for structure-activity relationship (SAR) exploration [1]. The para-morpholinophenyl moiety is a validated pharmacophore for engaging the solvent-exposed region of kinase active sites, as seen in potent inhibitors of ALK2 [2] and SYK [3]. Therefore, procuring this high-purity fragment is a strategic choice for initiating a lead discovery program aimed at these target classes.

Synthesis of Kinase Inhibitor Intermediates

The compound's core structure is a critical component of several advanced kinase inhibitors, including Entospletinib (GS-9973), a SYK inhibitor [4], and potent ALK2 inhibitors [2]. Its use as a building block is supported by patent literature, where the para-morpholinophenyl group is specifically designed to interact with solvent-accessible regions of the kinase binding pocket, contributing to both potency and selectivity [2]. Selecting (4-Morpholin-4-yl-phenyl)methanol for synthesis ensures the correct regioisomeric configuration, which is essential for achieving the desired binding mode and avoiding the inactive or off-target profiles associated with ortho- or meta-substituted analogs.

CNS-Penetrant Ligand Development

The compound's favorable predicted lipophilicity (ACD/LogP = 0.17) and low topological polar surface area (TPSA = 32.7 Ų) suggest it is a suitable starting point for designing central nervous system (CNS) drug candidates, as these values fall within the typical ranges for orally bioavailable, brain-penetrant drugs . Its moderate MAO-B inhibitory activity provides a specific biological anchor [1]. Furthermore, its high melting point (96 °C) compared to its ortho isomer (54 °C) indicates superior crystallinity , a property often correlated with better stability and ease of handling during formulation development for CNS-targeted therapies.

Regioisomer-Dependent Pharmacological Studies

The quantitative differences in physicochemical properties between (4-Morpholin-4-yl-phenyl)methanol and its ortho isomer, specifically the 42 °C difference in melting point and the 0.14 unit difference in pKa, make these compounds an ideal pair for controlled comparative studies . Researchers investigating the impact of substitution pattern on solid-state behavior, solubility, or passive membrane permeability can use these data as a reliable starting point. Such studies are fundamental in medicinal chemistry for understanding how subtle structural changes translate into significant differences in a molecule's behavior and ultimately its drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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